

# Spectroscopic Profile of 1-Phenyl-1-hexanol: A Technical Guide

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## Compound of Interest

Compound Name: **1-Phenyl-1-hexanol**

Cat. No.: **B1583550**

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Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Phenyl-1-hexanol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide details the experimental protocols for acquiring this data and presents the information in a clear, structured format to facilitate its use in research and development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **1-Phenyl-1-hexanol**.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **1-Phenyl-1-hexanol** exhibits characteristic signals corresponding to the aromatic and aliphatic protons in the molecule. The data, acquired in deuterated chloroform ( $\text{CDCl}_3$ ) at 400 MHz, is presented in Table 1.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.40 – 7.35	m	-	4H	Aromatic (o-, m- protons)
7.32 – 7.28	m	-	1H	Aromatic (p- proton)
4.72 – 4.66	m	-	1H	CH-OH
1.88 – 1.68	m	-	3H	CH <sub>2</sub> , OH
1.50 – 1.39	m	-	1H	CH <sub>2</sub>
1.33	dd	5.0, 3.8	5H	CH <sub>2</sub> , CH <sub>3</sub>
0.90	t	7.0	3H	CH <sub>3</sub>

Table 1: <sup>1</sup>H NMR Data for **1-Phenyl-1-hexanol**.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The data for **1-Phenyl-1-hexanol**, acquired in CDCl<sub>3</sub> at 101 MHz, is summarized in Table 2.

Chemical Shift ( $\delta$ ) ppm	Carbon Type
144.9	Quaternary Aromatic
128.4	Aromatic CH
127.5	Aromatic CH
125.9	Aromatic CH
74.7	CH-OH
39.1	CH <sub>2</sub>
31.7	CH <sub>2</sub>
25.5	CH <sub>2</sub>
22.6	CH <sub>2</sub>
14.0	CH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Data for **1-Phenyl-1-hexanol**.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Phenyl-1-hexanol** shows characteristic absorption bands for the hydroxyl and aromatic groups. The key IR absorption data is presented in Table 3.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Functional Group	Vibration Mode
~3400	Strong, Broad	O-H	Stretching
3100-3000	Medium	C-H	Aromatic Stretching
3000-2850	Strong	C-H	Aliphatic Stretching
1600-1450	Medium-Weak	C=C	Aromatic Ring Stretching
1260-1050	Strong	C-O	Stretching

Table 3: Key IR Absorption Bands for **1-Phenyl-1-hexanol**.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **1-Phenyl-1-hexanol** does not typically show a strong molecular ion peak due to facile fragmentation. The major fragments observed are summarized in Table 4.

m/z	Relative Intensity	Proposed Fragment
107	High	$[\text{C}_7\text{H}_7\text{O}]^+ / [\text{C}_8\text{H}_{11}]^+$
79	Medium	$[\text{C}_6\text{H}_7]^+$
77	Medium	$[\text{C}_6\text{H}_5]^+$

Table 4: Major Mass Spectral Fragments of **1-Phenyl-1-hexanol**.

The base peak at m/z 107 is characteristic of benzylic alcohols and can be attributed to the stable oxonium ion formed by alpha-cleavage, or a tropylum-like cation. The peak at m/z 79 can be attributed to the phenyl radical cation with two additional hydrogens, and the peak at m/z 77 corresponds to the phenyl cation.

## Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented in this guide.

## NMR Spectroscopy

### Sample Preparation:

- Dissolve approximately 10-20 mg of **1-Phenyl-1-hexanol** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

**<sup>1</sup>H NMR Acquisition:**

- Place the NMR tube in the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse angle).
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (CHCl<sub>3</sub> at 7.26 ppm) or the internal standard (TMS at 0 ppm).

**<sup>13</sup>C NMR Acquisition:**

- Use the same sample prepared for <sup>1</sup>H NMR.
- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
- A higher number of scans is typically required to achieve a good signal-to-noise ratio (e.g., 1024 or more) due to the low natural abundance of <sup>13</sup>C.
- Process the data similarly to the <sup>1</sup>H NMR spectrum and reference it to the solvent peak (CDCl<sub>3</sub> at 77.16 ppm).

## **Infrared (IR) Spectroscopy (ATR Method)**

**Sample Preparation:**

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

#### Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat **1-Phenyl-1-hexanol** directly onto the center of the ATR crystal.
- Acquire the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

## Mass Spectrometry (GC-MS Method)

#### Sample Preparation:

- Prepare a dilute solution of **1-Phenyl-1-hexanol** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

#### Gas Chromatography (GC) Conditions:

- Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness).
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to ensure good separation.

#### Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

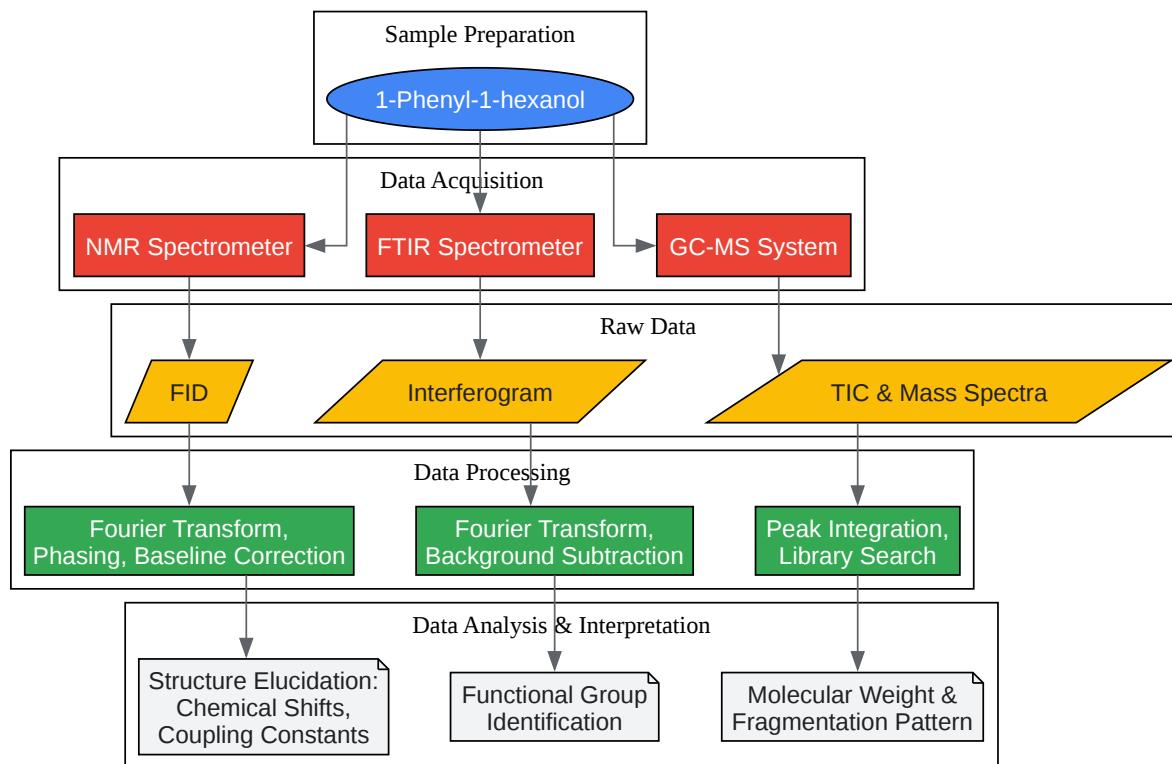
- Mass Range: Scan from a low to high m/z range (e.g., 40-300 amu).
- Ion Source Temperature: Typically around 230 °C.
- Transfer Line Temperature: Typically around 280 °C.

#### Data Analysis:

- Identify the peak corresponding to **1-Phenyl-1-hexanol** in the total ion chromatogram (TIC).
- Extract the mass spectrum for that peak.
- Analyze the fragmentation pattern to identify the molecular ion (if present) and major fragment ions.

## Workflow Visualization

The general workflow for obtaining and analyzing spectroscopic data for a compound like **1-Phenyl-1-hexanol** is illustrated in the following diagram.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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